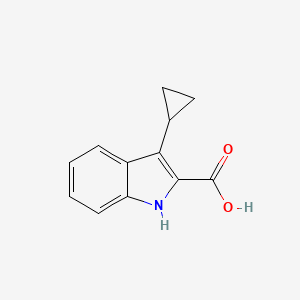

3-Cyclopropyl-1H-indole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

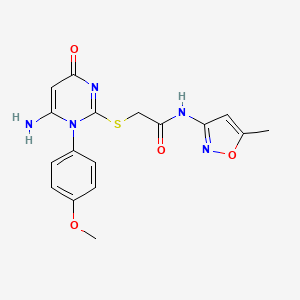

3-Cyclopropyl-1H-indole-2-carboxylic acid is a compound with the molecular weight of 201.22 . It is a powder at room temperature . The IUPAC name for this compound is this compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . Researchers have synthesized a variety of indole derivatives due to their various biological activities .Molecular Structure Analysis

The InChI code for this compound is1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 201.22 .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

The compound 3-Cyclopropyl-1H-indole-2-carboxylic acid and its derivatives serve as key intermediates in the synthesis of complex indole structures. A notable application is in the shortcut approach to cyclopenta[b]indoles through a Lewis acid-triggered [3+2] cyclodimerization of 2-(3-indolyl)cyclopropane-1,1-dicarboxylic acid diesters. This method exhibits exceptional chemo-, regio-, and diastereoselectivities, leading to the formation of a specific diastereomer. This process is significant due to its correlation with the structural configuration of naturally occurring indole terpenoids (Ivanova et al., 2014).

Another research avenue explores the Brønsted acid-catalyzed cyclocondensation of 3-substituted indoles with donor–acceptor cyclopropanes. This reaction facilitates the alkylation of both the N and C-2 positions of the indole, providing access to the 8,9-dihydropyrido[1,2-a]indole scaffold. Such scaffolds are central to several biologically relevant indole alkaloids, showcasing excellent yields and good selectivities (Ortega et al., 2021).

Furthermore, this compound derivatives have been identified as novel classes of selective antagonists in medicinal chemistry research. For example, one derivative has shown to be a highly potent and selective CysLT1 antagonist, illustrating the compound's utility in therapeutic applications and highlighting its significance in drug discovery processes (Chen et al., 2016).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-Cyclopropyl-1H-indole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a critical role in the viral replication process, which involves the insertion of a double-stranded viral DNA copy of the viral RNA genome into the host genome .

Mode of Action

This compound interacts with its target by chelating two Mg2+ ions within the active site of the HIV-1 integrase . The indole core and C2 carboxyl group of the compound are involved in this chelation . This interaction effectively inhibits the strand transfer of HIV-1 integrase .

Biochemical Pathways

The compound affects the HIV-1 integrase strand transfer pathway . By inhibiting the strand transfer step of the integrase, the compound prevents the integration of the viral DNA into the host genome . This disruption of the viral replication process can lead to a decrease in the production of new virus particles.

Pharmacokinetics

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that they may have good bioavailability.

Result of Action

The result of the action of this compound is the inhibition of HIV-1 integrase , which leads to a disruption in the viral replication process . This can result in a decrease in the production of new virus particles, potentially limiting the spread of the virus within the host.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , which could potentially affect the metabolism and action of indole derivatives. Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other compounds in the environment.

Análisis Bioquímico

Cellular Effects

Indole derivatives have been found to have a broad spectrum of biological activities, suggesting that they may influence cell function in various ways .

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Propiedades

IUPAC Name |

3-cyclopropyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)11-10(7-5-6-7)8-3-1-2-4-9(8)13-11/h1-4,7,13H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBPZLCWGDGXAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(NC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)

![4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2999498.png)

![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)

![N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2999508.png)